molecular formula C21H17FN4O3S B2696623 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 894048-16-9

2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B2696623
CAS No.: 894048-16-9
M. Wt: 424.45
InChI Key: MOPOABYBFSDKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic molecule characterized by a triazolopyridazine core. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of diverse functional groups enhances its pharmacological profile and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 2((6(3,4Dimethoxyphenyl)[1,2,4]triazolo[4,3b]pyridazin3yl)thio)1(4fluorophenyl)ethanone\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC15H15N5O3S
Molecular Weight345.38 g/mol
CAS Number894057-01-3

The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cell signaling pathways. Notably, the triazole moiety may play a crucial role in modulating kinase activity, which is essential for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds containing the triazole and pyridazine rings exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) with IC50 values ranging from 10 to 30 µM .
  • A structural analysis suggests that modifications in the phenyl groups can enhance binding affinity to target proteins involved in cancer progression .

Antibacterial Activity

The compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • The presence of the thioether group is thought to contribute to its antibacterial efficacy by disrupting bacterial cell wall synthesis .

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory properties:

  • Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The anti-inflammatory effects were measured using various assays, showing a significant reduction in pro-inflammatory cytokines .

Case Studies

  • Study on Anticancer Potency : A recent study evaluated the anticancer effects of triazolopyridazine derivatives in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with standard chemotherapy agents .
  • Antibacterial Screening : A series of synthesized triazolopyridazine derivatives were tested against clinical isolates of Pseudomonas aeruginosa. The results showed that certain modifications led to enhanced antibacterial activity, making them potential candidates for further development as antibacterial agents .

Properties

IUPAC Name

2-[[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-28-18-9-5-14(11-19(18)29-2)16-8-10-20-23-24-21(26(20)25-16)30-12-17(27)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPOABYBFSDKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.